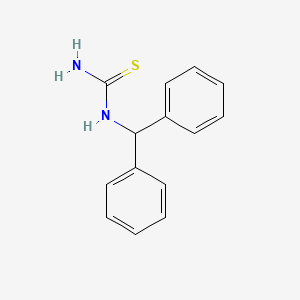

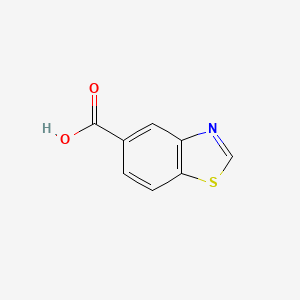

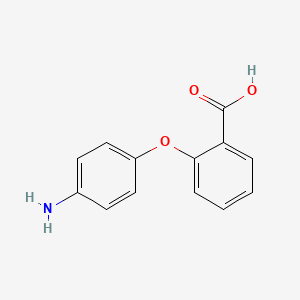

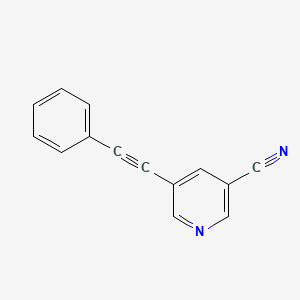

5-(2-Phenylethynyl)nicotinonitrile

説明

The compound 5-(2-Phenylethynyl)nicotinonitrile is a derivative of nicotinonitrile, which is a class of compounds known for their interesting photophysical properties. Nicotinonitrile derivatives are synthesized through various chemical reactions and have been studied for their potential applications in materials science, particularly as luminescent materials .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including 5-(2-Phenylethynyl)nicotinonitrile, can be achieved through different synthetic routes. One such method involves a three-component Dimroth reaction, which combines chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate to produce these derivatives in fair to good yields . Another approach for synthesizing related compounds is the palladium-catalyzed cross-coupling reaction, as demonstrated in the synthesis of 2-methyll-4(1H)-quinolinone, which could potentially be adapted for the synthesis of 5-(2-Phenylethynyl)nicotinonitrile .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by spectroscopic methods and crystallographic studies. For instance, a new derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and its structure was confirmed through spectral and elemental analysis, as well as single crystal studies. These studies provide insights into the three-dimensional structure, molecular shape, and nature of short contacts within the molecule .

Chemical Reactions Analysis

Nicotinonitrile derivatives undergo various chemical reactions that modify their structure and properties. For example, the iodination and palladium-catalyzed benzoylation of related isoxazole compounds have been shown to yield different products in satisfactory yields . These reactions are important for the functionalization of the nicotinonitrile core and could be relevant for the chemical modification of 5-(2-Phenylethynyl)nicotinonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. Photophysical studies of these compounds reveal their absorption and fluorescence characteristics, which are important for their potential use as luminescent materials. For example, the compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile exhibits good absorption and fluorescence properties, as well as a positive solvatochromic effect, indicating its sensitivity to solvent polarity . These properties are crucial for understanding the behavior of 5-(2-Phenylethynyl)nicotinonitrile in different environments and for its application in optoelectronic devices.

科学的研究の応用

1. Antiprotozoal and Antimalarial Activities

5-(2-Phenylethynyl)nicotinonitrile derivatives have shown significant antiprotozoal activity, particularly against Trypanosoma b.rhodesiense (T. b. r.) and P. falciparum (P. f.). Some compounds in this class demonstrated curative properties in an in vivo mouse model for T. b. r., with one specific derivative producing cures at an oral dosage of 5 mg/kg (Ismail et al., 2003).

2. SIRT1 Inhibitory Potential

Nicotinonitrile derivatives, specifically 2-amino-4,6-disubstituted nicotinonitrile derivatives, have been explored for their potential to inhibit SIRT1, an enzyme involved in cellular regulation. Some compounds displayed significant inhibitory potential, with three compounds being identified as most potent, showing IC50 values around 3 µM. These results were supported by in silico docking studies showing strong binding energies and interactions (Challa et al., 2021).

3. DNA Electron Transfer Modulation

Compounds containing the 5-(Phenylethynyl) structure have been used as modulators in DNA-mediated excess electron transfer (EET). For example, 5-(Phenylethynyl)-2'-deoxyuridine derivatives were incorporated into oligodeoxynucleotides, leading to extremely high EET efficiencies when an ethynylpyrene chromophore was photoexcited. This finding indicates a potential application in the field of DNA-based electronic devices and studies (Tanaka et al., 2012).

4. Luminescent Material Development

Certain nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been studied for their photophysical properties. This compound was specifically reported to have potential as a blue light-emitting material, which is significant for the development of light-emitting diodes and other photonic devices (Ahipa et al., 2014).

5. Bronchodilation Properties

Nicotinonitrile derivatives have been synthesized and evaluated for bronchodilation properties. One compound, in particular, demonstrated superior potency, exhibiting bronchodilation properties approximately three times the potency of theophylline, a standard reference, in pre-contracted tracheal rings. This indicates potential therapeutic applications in respiratory conditions (Soliman et al., 2017).

6. Corrosion Inhibition

Nicotinonitriles have been explored as corrosion inhibitors for mild steel in hydrochloric acid. The studies revealed that certain nicotinonitrile derivatives are effective in inhibiting corrosion, with inhibition efficiencies increasing with the concentration of the inhibitor. The adsorption of these compounds on metal surfaces was found to follow the Langmuir adsorption isotherm (Singh et al., 2016).

Safety And Hazards

特性

IUPAC Name |

5-(2-phenylethynyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUQJZCMAPASFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384916 | |

| Record name | 5-(2-phenylethynyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671905 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Phenylethynyl)nicotinonitrile | |

CAS RN |

845266-26-4 | |

| Record name | 5-(2-Phenylethynyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-phenylethynyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。